7-Chloro-4-iodoquinoline
Overview
Description
7-Chloro-4-iodoquinoline is a quinolinic-isoquinolinic derivative . It has the empirical formula C9H5ClIN .
Synthesis Analysis
7-Chloro-4-iodoquinoline can be synthesized by various methods. One such method involves nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular weight of 7-Chloro-4-iodoquinoline is 289.50 . The SMILES string representation isClc1ccc2c(I)ccnc2c1
. Chemical Reactions Analysis
7-Chloro-4-iodoquinoline can undergo various chemical reactions. For instance, it can react with substituted aromatic/heteroaromatic aldehydes to form corresponding Schiff bases .Physical And Chemical Properties Analysis
7-Chloro-4-iodoquinoline has a melting point of 125-129°C .Scientific Research Applications
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Synthesis of Complex Molecules
- Field : Organic Chemistry
- Application : 7-Chloro-4-iodoquinoline can be a valuable intermediate for the synthesis of more complex molecules.
- Method : The reactive chlorine and iodine substituents can participate in various chemical reactions to create new functional groups.
- Results : This compound is used as a building block in the synthesis of more complex organic compounds.
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : A number of novel 7-chloro-4-aminoquinoline derivatives have been synthesized for their potential antimicrobial activity .
- Method : The synthesis involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
- Results : The synthesized compounds have shown potential antimicrobial activity .
- Electrochromic Materials
- Field : Material Science
- Application : 7-Chloro-4-iodoquinoline is used as a quinolinic-isoquinolinic derivative for acting as reversible electrochromes .
- Method : Electrochromic materials change their color when a burst of charge is applied. The exact method of application would depend on the specific use case .
- Results : The use of 7-Chloro-4-iodoquinoline in this context could lead to the development of new electrochromic devices .
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Synthesis of Biologically Active Quinoline Derivatives
- Field : Medicinal Chemistry
- Application : 7-Chloro-4-iodoquinoline is used as a starting material for the synthesis of biologically active quinoline derivatives .
- Method : The synthesis involves nucleophilic aromatic substitution reactions of 7-Chloro-4-iodoquinoline with various reagents .
- Results : The synthesized quinoline derivatives have shown potential biological and pharmaceutical activities .
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Synthesis of 4-Functionalized Quinoline Derivatives
- Field : Organic Chemistry
- Application : 7-Chloro-4-iodoquinoline is used for the synthesis of 4-functionalized quinoline derivatives .
- Method : The synthesis involves the exchange of 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl to yield organo-magnesium species. Subsequent quenching with different electrophiles yields the corresponding 4-functionalized quinoline derivatives .
- Results : This method provides an efficient way to synthesize 4-functionalized quinoline derivatives .
Safety And Hazards
properties
IUPAC Name |
7-chloro-4-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDAIDVAMQWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458100 | |
Record name | 7-Chloro-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-iodoquinoline | |
CAS RN |
98591-57-2 | |
Record name | 7-Chloro-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-4-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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